1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one
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Overview
Description
1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
The synthesis of 1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one involves several steps:
Cyclization of 3-amino-thiophene-2-carboxylate derivatives: This is typically achieved using a one-carbon source reagent such as formic acid or triethyl orthoformate.
Formation of β-keto amides: The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene.
Cyclization to thienopyrimidine-2,4-diones: This step involves heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Final product formation: The β-keto amide derivatives are refluxed with potassium carbonate in ethanol or ethylene glycol to yield the final thienopyrimidine derivatives.
Chemical Reactions Analysis
1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one can be compared with other thienopyrimidine derivatives:
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, which affects their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Properties
IUPAC Name |
3-ethyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-2-27-24(30)23-20(15-21(32-23)18-7-4-3-5-8-18)26-25(27)31-16-17-10-12-19(13-11-17)28-14-6-9-22(28)29/h3-5,7-8,10-13,15H,2,6,9,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOUIVPRRCMXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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